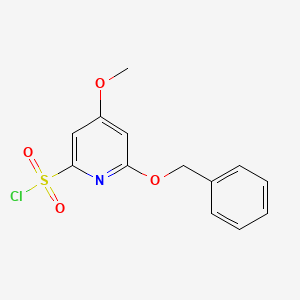![molecular formula C10H13N3O B14854840 5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)
5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one is a heterocyclic compound that belongs to the class of imidazopyridines This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyridine ring, with a tert-butyl group attached to the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridine with an appropriate α-ketoester, followed by tert-butyl protection of the imidazole nitrogen. The reaction typically requires the use of a strong base, such as sodium hydride, and an organic solvent, such as dimethylformamide, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding imidazopyridine N-oxides.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of halogenated imidazopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways and the suppression of disease progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dihydro-2H-imidazo[4,5-B]pyridin-2-one: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.
1,3-Dihydro-2H-imidazo[4,5-B]quinolin-2-one: Contains a quinoline ring instead of a pyridine ring, leading to different chemical and biological properties.
1,3-Dihydro-4-phenyl-2H-imidazol-2-one: Contains a phenyl group instead of a tert-butyl group, which may influence its interactions with biological targets.
Uniqueness
The presence of the tert-butyl group in 5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one imparts unique steric and electronic properties to the compound. This can enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H13N3O |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
5-tert-butyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C10H13N3O/c1-10(2,3)7-5-4-6-8(12-7)13-9(14)11-6/h4-5H,1-3H3,(H2,11,12,13,14) |
InChI-Schlüssel |
FJDUFMZIOHDQHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC2=C(C=C1)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


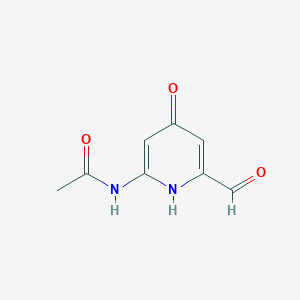
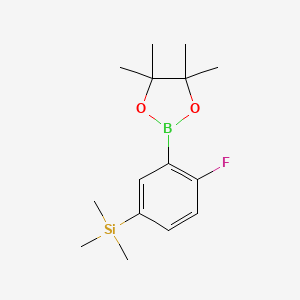
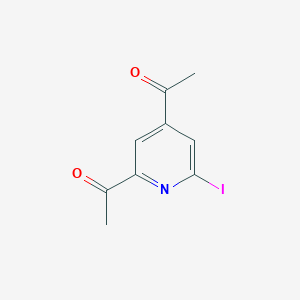
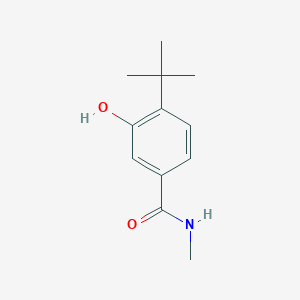
![(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14854783.png)
![[2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid](/img/structure/B14854785.png)
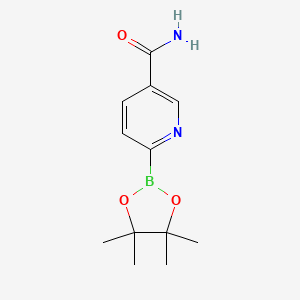
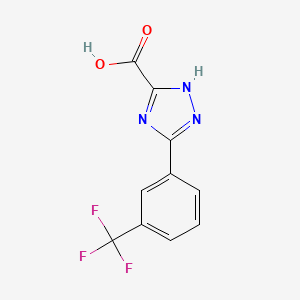
![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)
![5-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B14854811.png)

